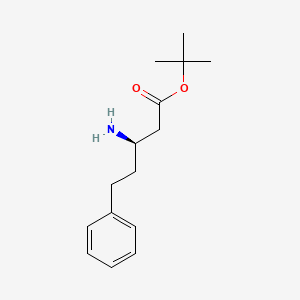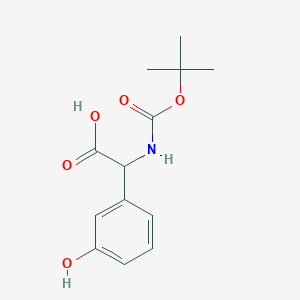
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as NOIC, is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields.
科学的研究の応用
1. Synthesis and Characterization
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide and its derivatives have been synthesized and characterized through various methods. For instance, a study synthesized novel dihydropyrimidine derivatives, including compounds with structures closely related to this compound. These compounds were characterized by NMR, IR spectroscopy, and mass spectrometry, showcasing the methodological approach towards understanding the chemical properties of such compounds (Lalpara et al., 2021).
2. Crystal Structure Analysis
The crystal structure analysis of compounds structurally similar to this compound provides insights into their molecular geometry and intermolecular interactions. Studies have detailed the crystal structure of various carboxamides, helping to understand the molecular packing and hydrogen bonding patterns in such compounds (Guang-xiang Zhong et al., 2010).
3. Biological Activity Exploration
Some derivatives of this compound have been explored for their biological activities. For example, hybrid arylisoxazole‐chromenone carboxamides, structurally related to the compound , have been synthesized and evaluated for their inhibitory activity in the context of Alzheimer's disease (Saeedi et al., 2020). Similarly, Schiff’s bases and azetidinones of isonocotinyl hydrazone, structurally related to the target compound, have been synthesized and assessed for potential antidepressant and nootropic activities (Thomas et al., 2016).
4. Methodological Developments
The compound and its derivatives have also played a role in advancing synthetic methodologies. A novel acid-catalyzed rearrangement method for synthesizing di- and mono-oxalamides from related oxirane-2-carboxamides demonstrates the utility of these compounds in developing new synthetic routes (Mamedov et al., 2016).
作用機序
Target of Action
Related compounds such as p-nitrophenylacetic acid have been shown to target penicillin g acylase in escherichia coli .
Mode of Action
It’s worth noting that similar compounds like nicarbazin, which is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1h) - pyrimidinone, require each other for absorption and to reach a plasma level that allows an effect in the target species .
Biochemical Pathways
Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) .
Pharmacokinetics
Related compounds such as acetamide, n-(4-nitrophenyl)- can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
The reduction of 4-nitrophenol to 4-aminophenol is a commonly studied reaction for assessing the activity of nanostructured materials .
Action Environment
The reduction of 4-nitrophenol, a related compound, has been studied in various environments, and it has been found that acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol .
特性
IUPAC Name |
N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15(17-11-5-7-12(8-6-11)18(21)22)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-8,14H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJNTXADZJKKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Methoxy-3,5-dimethylpyridin-2-YL)methyl]-N-methylprop-2-enamide](/img/structure/B3005211.png)
![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3005214.png)
![3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3005215.png)
![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B3005216.png)
![2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride](/img/structure/B3005220.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005221.png)



![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005233.png)
